An In-depth Technical Guide to the Physicochemical Properties of Isothiazol-5-amine Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of Isothiazol-5-amine Hydrochloride
Abstract
Isothiazol-5-amine hydrochloride, a heterocyclic amine salt, represents a key chemical scaffold with potential applications in pharmaceutical and agrochemical research. A thorough understanding of its physicochemical properties is fundamental to its development, formulation, and quality control. This technical guide provides a comprehensive overview of the known characteristics of Isothiazol-5-amine hydrochloride (CAS No. 92815-50-4). Due to the limited availability of specific experimental data in publicly accessible literature, this document also serves as a methodological framework, detailing authoritative protocols for the determination of its key physicochemical parameters. By synthesizing established analytical techniques with insights into the isothiazole chemical class, this guide offers researchers and drug development professionals a robust platform for their investigations.
Introduction and Molecular Profile
The isothiazole ring is a significant motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Isothiazol-5-amine hydrochloride, as a member of this family, presents a reactive and versatile building block for the synthesis of more complex molecules.[3] Its hydrochloride salt form is anticipated to influence properties such as solubility and stability, which are critical for its handling and application.
Chemical Structure and Identification
The molecular structure of Isothiazol-5-amine hydrochloride is characterized by a five-membered isothiazole ring with an amine group at the 5-position, protonated to form the hydrochloride salt.
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IUPAC Name: 1,2-thiazol-5-amine;hydrochloride
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CAS Number: 92815-50-4[4]
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Molecular Formula: C₃H₅ClN₂S[5]
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Molecular Weight: 136.60 g/mol [5]
Below is a diagram illustrating the chemical structure of Isothiazol-5-amine hydrochloride.
Caption: Chemical structure of Isothiazol-5-amine hydrochloride.
Physicochemical Data Summary
The following table summarizes the available and predicted physicochemical properties of Isothiazol-5-amine hydrochloride. It is important to note that some of these properties have not been experimentally determined and are based on predictions or data from structurally related compounds.
| Property | Value | Source/Methodology |
| Appearance | White to off-white solid | General observation from chemical suppliers. |
| Melting Point | Not experimentally determined. | Expected to be a high-melting solid, characteristic of amine hydrochlorides. For a related compound, 5-Amino-3-methyl-isothiazole hydrochloride, a melting point of 300 °C is reported. |
| Boiling Point | Not applicable (decomposes) | As a salt, it is expected to decompose at high temperatures rather than boil. |
| Solubility | Soluble in water; solubility in organic solvents is likely limited. | The hydrochloride salt form generally confers aqueous solubility.[6] Experimental determination is required for quantitative data. |
| pKa (of the conjugate acid) | Not experimentally determined. | The pKa of the isothiazole ring itself is -0.5, indicating it is a very weak base.[7] The pKa of the 5-amino group is expected to be in the range of typical aromatic amines. |
| Storage Conditions | Inert atmosphere, room temperature. | Recommended by chemical suppliers.[8] |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Isothiazol-5-amine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for confirming the identity of the compound. A ¹H NMR spectrum for Isothiazol-5-amine hydrochloride is available.[9]
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¹H NMR (DMSO-d₆, 500 MHz): δ 9.10 (s, 1H), 7.22 (s, 1H). This spectrum is consistent with the structure of a related compound, 5-aminothiazole hydrochloride, and may be similar for the isothiazole analog.[10]
The differentiation between isothiazole regioisomers is often achievable through detailed analysis of ¹H and ¹³C NMR spectra.[11]
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For Isothiazol-5-amine hydrochloride, the expected molecular ion peak for the free base (C₃H₄N₂S) would be at m/z 100.14.
Experimental Protocols for Physicochemical Characterization
The following sections detail standardized experimental procedures for determining the key physicochemical properties of Isothiazol-5-amine hydrochloride. These protocols are based on established methodologies for active pharmaceutical ingredients (APIs).
Melting Point Determination
The melting point is a critical indicator of purity. The capillary method is a standard and widely accepted technique.
Protocol: Capillary Melting Point Determination
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Sample Preparation: Ensure the Isothiazol-5-amine hydrochloride sample is finely powdered and completely dry.
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Capillary Loading: Pack the dry powder into a thin-walled capillary tube to a height of 2-3 mm.
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Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
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Heating: Heat the sample at a controlled rate, typically 1-2 °C per minute, especially near the expected melting point.
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Observation: Record the temperature at which the substance first begins to melt and the temperature at which it is completely molten. This range is the melting point.
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Purity Indication: A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.
Caption: Workflow for capillary melting point determination.
Solubility Determination
The equilibrium solubility is determined using the shake-flask method, which is considered the gold standard.
Protocol: Shake-Flask Solubility Measurement
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Solvent Selection: Choose a range of relevant solvents, including water, buffered solutions at various pH values (e.g., pH 1.2, 4.5, 6.8), and organic solvents.
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Sample Addition: Add an excess amount of Isothiazol-5-amine hydrochloride to a known volume of the chosen solvent in a sealed flask.
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Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
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Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.
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Data Reporting: Express the solubility in mg/mL or mol/L.
Caption: Shake-flask method for solubility determination.
pKa Determination
The pKa value is essential for predicting the ionization state of the molecule at different pH values. Potentiometric titration is a common and reliable method.
Protocol: Potentiometric pKa Determination
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Solution Preparation: Dissolve a precisely weighed amount of Isothiazol-5-amine hydrochloride in a suitable solvent (e.g., water or a water-cosolvent mixture).
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
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Data Collection: Record the pH of the solution after each addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For more accurate results, derivative plots can be used to determine the equivalence point.
Stability Profile and Degradation Pathways
The stability of Isothiazol-5-amine hydrochloride is a critical parameter for its storage and handling. As a heterocyclic amine, it may be susceptible to degradation under certain conditions.
Forced Degradation Studies
To understand the degradation pathways and to develop a stability-indicating analytical method, forced degradation studies should be performed. This involves subjecting the compound to stress conditions such as:
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Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions at elevated temperatures.
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Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.
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Thermal Stress: Heating the solid material.
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Photostability: Exposure to light of controlled wavelength and intensity.
The degradation products should be separated and characterized using techniques like HPLC-MS.
Stability-Indicating Analytical Method (SIAM)
A stability-indicating analytical method is crucial for accurately quantifying the active compound in the presence of its degradation products. Reversed-phase HPLC with UV detection is a common choice for this purpose. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Conclusion
This technical guide has consolidated the available physicochemical information for Isothiazol-5-amine hydrochloride and provided a detailed framework of experimental protocols for its comprehensive characterization. While specific experimental data for some properties are yet to be published, the methodologies outlined herein provide a clear and authoritative path for researchers to generate this critical information. A thorough understanding of these properties is indispensable for the successful development and application of this promising isothiazole derivative in scientific research and development.
References
- BenchChem. (2025). A Comparative Spectroscopic Analysis of Halogenated Isothiazoles.
- BenchChem. (2025). A Spectroscopic Showdown: Differentiating Isothiazole Regioisomers.
-
Bouling Chemical Co., Limited. (n.d.). 5-Amino-3-Methylisothiazole Hydrochloride – Quality Manufacturer & Supplier in China. Retrieved from [Link]
-
Regiec, A., Machoń, Z., Miedzybrodzki, R., & Szymaniec, S. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 401-413. doi: 10.1002/ardp.200500040. Available from: [Link]
-
Semenov, V. V., et al. (2016). Synthesis and anti-mitotic activity of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: In vivo and cell-based studies. European Journal of Medicinal Chemistry. Available from: [Link]
-
Chem-Impex. (n.d.). Isothiazole. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]
-
Who we serve. (2019, October 17). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Chemistry of Isothiazoles | Request PDF. Retrieved from [Link]
-
precisionFDA. (n.d.). 3-METHYLISOTHIAZOL-5-AMINE HYDROCHLORIDE. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2-Aminothiazole. Retrieved from [Link]
-
AbacipharmTech. (n.d.). Isothiazol-5-amine hydrochloride. Retrieved from [Link]
-
ResearchGate. (2002, August). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Retrieved from [Link]
-
ResearchGate. (2019, May 11). (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]
-
ScienceDirect. (n.d.). Product Class 15: Isothiazoles. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]
-
Wikipedia. (n.d.). Isothiazole. Retrieved from [Link]
- Google Patents. (n.d.). US2871243A - 5-amino-3-methyl-isothiazole and process.
-
ResearchGate. (n.d.). Physicochemical properties of the synthesized thiazole derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Isothiazoles (1,2-thiazoles): Synthesis, properties and practical use. Retrieved from [Link]
-
PubMed. (n.d.). Physicochemical descriptors in property-based drug design. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Retrieved from [Link]
-
PubChem. (n.d.). Isothiazole | C3H3NS | CID 67515. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences | Request PDF. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jiehuapharma.com [jiehuapharma.com]
- 4. Isothiazol-5-amine hydrochloride - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. 92815-50-4|Isothiazol-5-amine hydrochloride|BLD Pharm [bldpharm.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Isothiazole - Wikipedia [en.wikipedia.org]
- 8. Isothiazol-5-amine hydrochloride CAS#: 92815-50-4 [m.chemicalbook.com]
- 9. Isothiazol-5-amine hydrochloride(92815-50-4) 1H NMR spectrum [chemicalbook.com]
- 10. 5-AMINOTHIAZOLE HCL | 942631-51-8 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]

